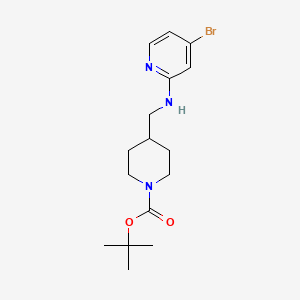
tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromopyridine-2-amine, which is then reacted with tert-butyl 4-formylpiperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly at the bromine atom, using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology and Medicine: This compound is explored for its potential use in drug discovery and development. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other piperidine derivatives that may lack this functional group.
Properties
Molecular Formula |
C16H24BrN3O2 |
|---|---|
Molecular Weight |
370.28 g/mol |
IUPAC Name |
tert-butyl 4-[[(4-bromopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-5-12(6-9-20)11-19-14-10-13(17)4-7-18-14/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,18,19) |
InChI Key |
ANUBPXDDAJQFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)



![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
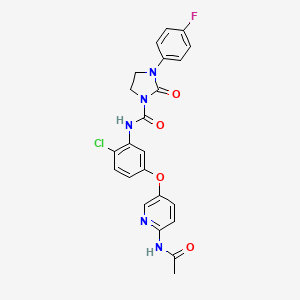

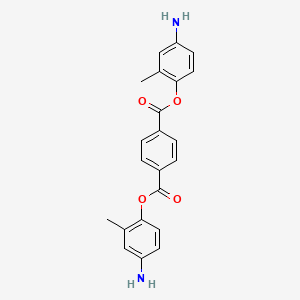
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)

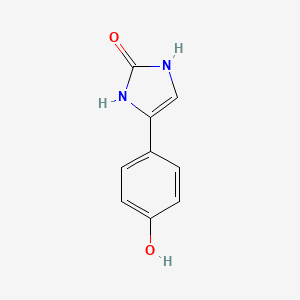
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
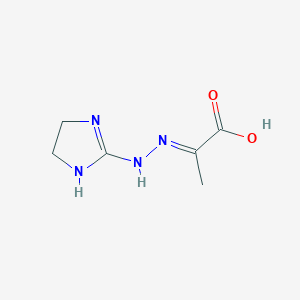
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
